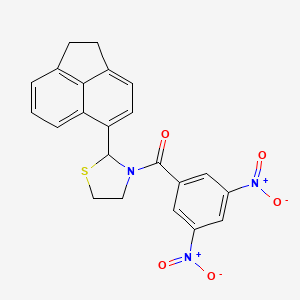

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone

Description

Properties

IUPAC Name |

[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c26-21(15-10-16(24(27)28)12-17(11-15)25(29)30)23-8-9-31-22(23)19-7-6-14-5-4-13-2-1-3-18(19)20(13)14/h1-3,6-7,10-12,22H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRLJNCTPTWBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)C(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications due to its pharmacologically active thiazolidine and dinitrophenyl groups.

Mechanism of Action

The mechanism of action of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The dinitrophenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of melting points, yields, and purity is summarized below:

| Compound ID/Name | Substituent(s) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|

| Target Compound | 3,5-Dinitrophenyl | N/A | N/A | N/A |

| 3c (Ethoxyphenyl) | 4-Ethoxyphenyl | 64.4 | 194.3–197.0 | 99.3 |

| 3d (Methoxyphenyl) | 4-Methoxyphenyl | 52.4 | 185.4–188.6 | 99.6 |

| 3e (3,5-Dichlorophenyl) | 3,5-Dichlorophenyl | 54.9 | 222.6–225.1 | 98.6 |

| 3g (Benzoic acid derivative) | 4-Carboxyphenyl | 73.6 | 323.1–325.6 | 99.0 |

Key Observations :

Melting Points : The benzoic acid derivative (3g) exhibits the highest melting point (323.1–325.6°C), likely due to intermolecular hydrogen bonding from the carboxylic acid group. The target compound’s 3,5-dinitrophenyl group may similarly enhance melting point via dipole-dipole interactions, though experimental data are unavailable .

Yields : Yields for compounds in range from 52.4% to 73.6%, influenced by steric and electronic factors during synthesis. The target compound’s yield would depend on the efficiency of introducing the dinitrophenyl group, which may pose challenges due to nitro group reactivity.

Purity : All compounds in exhibit HPLC purity >98%, suggesting robust synthetic protocols. The target compound’s purity would require rigorous chromatographic purification to manage byproducts from nitro-functionalization .

Electronic and Reactivity Profiles

- Steric Hindrance : The dihydroacenaphthylene moiety imposes steric constraints similar to those in compounds 3c–3h, which may limit rotational freedom and enhance planarity for π-π stacking interactions .

Biological Activity

The compound (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antidiabetic potential, and other relevant pharmacological effects.

Chemical Structure

The molecular formula of the compound is . The structure includes a thiazolidine ring, a dinitrophenyl moiety, and a dihydroacenaphthylene group.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. The presence of the thiazolidine ring is believed to enhance its efficacy against various pathogens:

- Bacterial Inhibition : In vitro studies have shown that this compound can inhibit the growth of several Gram-positive and Gram-negative bacteria. For example, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Preliminary tests suggest potential antifungal properties, particularly against Candida albicans.

Antidiabetic Potential

The thiazolidine class of compounds is well-known for its role in managing diabetes. Thiazolidinediones (TZDs), closely related to this compound, are used in clinical settings to improve insulin sensitivity.

- Mechanism of Action : The compound may act by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis.

Other Pharmacological Effects

Research has also suggested potential anti-inflammatory and antioxidant activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in various cell lines.

- Antioxidant Activity : The presence of dinitrophenyl groups may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiazolidine derivatives, including our compound. The results indicated:

- Inhibition Zones : The compound showed inhibition zones ranging from 15 mm to 25 mm against selected bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL and 200 µg/mL for different pathogens.

Study 2: Antidiabetic Activity

In an animal model of diabetes, administration of the compound resulted in:

- Blood Glucose Levels : A significant reduction in fasting blood glucose levels was observed after 4 weeks of treatment compared to the control group.

- Insulin Sensitivity : Enhanced insulin sensitivity was noted, suggesting a mechanism similar to TZDs.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can purity be maximized?

The compound’s synthesis can be adapted from thiazolidinone derivative protocols. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and ketones in a DMF-acetic acid mixture, followed by recrystallization . Key parameters include stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.03 mol ketone) and reflux duration (2 hours). Purity is enhanced via recrystallization in DMF-ethanol or acetic acid. Monitoring reaction progress with TLC and optimizing solvent ratios (e.g., 5 mL DMF to 10 mL acetic acid) reduces byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) is essential for confirming the thiazolidinone ring and substituent positions (e.g., dihydroacenaphthylene and dinitrophenyl groups). Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. Thiazolidinones are prone to hydrolysis under acidic/basic conditions; testing at pH 2–12 (37°C) over 24–72 hours is recommended. Thermal stability can be evaluated using differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous DMSO or desiccated environments to prolong shelf life.

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. For example, studies on similar thiazolidinones reveal electron-withdrawing groups (e.g., NO₂) lower LUMO energy, enhancing electrophilicity . Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate computational results with experimental UV-Vis and cyclic voltammetry data.

Q. How do structural modifications impact biological activity?

Structure-Activity Relationship (SAR) studies can explore substitutions at the thiazolidinone 2- and 5-positions. Replacing the 3,5-dinitrophenyl group with methoxy or hydroxyl groups (as in related compounds) may alter cytotoxicity or binding affinity . In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (using AutoDock Vina) identify key interactions with biological targets like kinases or receptors.

Q. What in vitro assays are suitable for evaluating pharmacological potential?

Prioritize assays based on structural analogs:

Q. How can solubility and bioavailability challenges be addressed in formulation?

Poor aqueous solubility (common with nitroaromatics) can be mitigated via nanoformulation (liposomes, polymeric nanoparticles) or co-solvency (PEG-400/ethanol). LogP calculations predict lipid solubility; aim for LogP <5 to balance permeability and solubility. Pharmacokinetic studies in rodent models assess oral bioavailability, with LC-MS/MS quantifying plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.